molecular formula C11H11N B2964403 2-(2-Phenylcyclopropyl)acetonitrile CAS No. 64584-03-8

2-(2-Phenylcyclopropyl)acetonitrile

Cat. No.: B2964403
CAS No.: 64584-03-8
M. Wt: 157.216
InChI Key: PIGHKMGUJVDMEM-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by a cyclopropyl ring attached to a phenyl group and an acetonitrile moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for 2-(2-Phenylcyclopropyl)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylcyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylcyclopropyl ketone, while reduction can produce phenylcyclopropylamine .

Scientific Research Applications

2-(2-Phenylcyclopropyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylcyclopropyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2-Phenylacetonitrile: Lacks the cyclopropyl ring, making it less sterically hindered.

    Cyclopropylacetonitrile: Lacks the phenyl group, resulting in different reactivity and applications.

Uniqueness

2-(2-Phenylcyclopropyl)acetonitrile is unique due to the presence of both the phenyl and cyclopropyl groups, which confer distinct steric and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2-(2-phenylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGHKMGUJVDMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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